molecular formula C16H16Cl2N2O3 B1463648 N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide CAS No. 1020054-48-1

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide

Cat. No.: B1463648
CAS No.: 1020054-48-1
M. Wt: 355.2 g/mol
InChI Key: HAQHRYSSNZJCQY-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes an amino group, a methoxy group, and dichlorophenoxy moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-amino-2-methoxybenzoic acid and 2,4-dichlorophenol.

    Formation of Intermediate: The 5-amino-2-methoxybenzoic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

    Coupling Reaction: The acid chloride intermediate is then reacted with 2,4-dichlorophenol in the presence of a base such as triethylamine to form the ester intermediate.

    Amidation: The ester intermediate undergoes amidation with a suitable amine, such as 2-amino-2-methyl-1-propanol, under conditions that may include the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atoms in the dichlorophenoxy moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under conditions that may include heating or the presence of a catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents.

    Agricultural Chemistry: Explored as a potential herbicide or pesticide due to its ability to interfere with specific biological pathways in plants.

    Materials Science: Studied for its potential use in the synthesis of novel polymers or as a building block in the development of advanced materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways, such as cyclooxygenase in inflammation or tyrosine kinases in cancer.

    Agricultural Chemistry: It may disrupt plant growth by interfering with hormone pathways or enzyme functions critical for plant development.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound with the molecular formula C16H16Cl2N2O3C_{16}H_{16}Cl_2N_2O_3 and a molecular weight of 355.22 g/mol. This compound exhibits a unique structure characterized by an amino group, a methoxy group, and dichlorophenoxy moieties, which contribute to its biological activity and potential applications in medicinal and agricultural chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors.

  • Medicinal Chemistry : It may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammation pathways, or tyrosine kinases involved in cancer cell proliferation.
  • Agricultural Chemistry : The compound may disrupt plant growth by interfering with hormone pathways or enzyme functions essential for plant development.

Research Findings

Recent studies have explored the compound's potential as an anticancer agent and herbicide:

  • Anticancer Activity : In vitro studies indicate that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and melanoma cells. The structure-activity relationship (SAR) suggests that specific substitutions on the phenyl ring enhance biological activity .
  • Herbicidal Properties : The compound has been investigated for its ability to inhibit plant growth by disrupting key metabolic pathways, showing promise as a herbicide candidate.

Case Studies

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects of related compounds, this compound was found to have an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating significant potential for further development in cancer therapies .
  • Plant Growth Inhibition : Research on the herbicidal effects demonstrated that the compound effectively reduced biomass in target weed species through enzyme inhibition, suggesting its viability as an environmentally friendly herbicide alternative.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Value
This compoundStructureAnticancer, Herbicidal~10 µM
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamideStructureAnticancer~15 µM
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)butanamideStructureAnticancer~20 µM

The above table illustrates the comparative efficacy of this compound against similar compounds. Its distinct functional groups contribute to its unique biological properties.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3/c1-9(23-14-5-3-10(17)7-12(14)18)16(21)20-13-8-11(19)4-6-15(13)22-2/h3-9H,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQHRYSSNZJCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501179386
Record name N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020054-48-1
Record name N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020054-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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